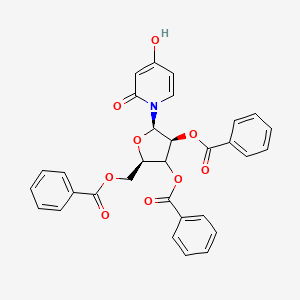
Demycarosyl-3D-|A-D-digitoxosylmithramycin SK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Demycarosyl-3D-β-D-digitoxosylmithramycin SK is a recently isolated analogue of mithramycin A. This compound has shown significant differences from mithramycin A in terms of DNA binding strength and selectivity, which correlate with a better therapeutic index and reduced toxicity in animal studies . Demycarosyl-3D-β-D-digitoxosylmithramycin SK exhibits potent anti-tumor activity against various cancer cell lines, particularly ovarian tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Demycarosyl-3D-β-D-digitoxosylmithramycin SK is generated through combinatorial biosynthesis. This involves modifying the sugar profile and the 3-side chain of mithramycin A. The compound is produced by Streptomyces argillaceus, a bacterium known for producing antitumor compounds .
Industrial Production Methods
Industrial production of demycarosyl-3D-β-D-digitoxosylmithramycin SK involves large-scale fermentation processes using genetically engineered strains of Streptomyces argillaceus. These strains are optimized to produce high yields of the compound through controlled fermentation conditions .
Chemical Reactions Analysis
Types of Reactions
Demycarosyl-3D-β-D-digitoxosylmithramycin SK undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of demycarosyl-3D-β-D-digitoxosylmithramycin SK. These derivatives can have different biological activities and therapeutic potentials .
Scientific Research Applications
Demycarosyl-3D-β-D-digitoxosylmithramycin SK has a wide range of scientific research applications:
Mechanism of Action
Demycarosyl-3D-β-D-digitoxosylmithramycin SK exerts its effects by binding to GC-rich DNA sequences. This binding inhibits the interaction of transcription factors, such as Sp1, with their target DNA sequences. As a result, the expression of key oncogenic and angiogenic genes is inhibited, leading to reduced tumor growth and angiogenesis . The compound also induces apoptosis in cancer cells by activating pro-apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
Mithramycin A: The parent compound from which demycarosyl-3D-β-D-digitoxosylmithramycin SK is derived.
Demycarosylmithramycin SDK: Another derivative with high antitumor activity.
Demycarosyl-3D-β-D-digitoxosylmithramycin SDK: A similar compound with modifications in both the sugar profile and the 3-side chain.
Uniqueness
Demycarosyl-3D-β-D-digitoxosylmithramycin SK is unique due to its improved DNA binding selectivity and reduced toxicity compared to mithramycin A. These properties make it a promising candidate for further development as a chemotherapeutic agent .
Properties
Molecular Formula |
C50H72O23 |
|---|---|
Molecular Weight |
1041.1 g/mol |
IUPAC Name |
(2S,3S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-2-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-3-[(1S,2R)-2-hydroxy-1-methoxy-3-oxobutyl]-7-methyl-3,4-dihydro-2H-anthracen-1-one |
InChI |
InChI=1S/C50H72O23/c1-17-29(69-35-14-30(44(58)21(5)66-35)70-33-12-27(52)42(56)19(3)64-33)11-25-9-24-10-26(49(63-8)41(55)18(2)51)50(48(62)39(24)47(61)38(25)40(17)54)73-37-16-32(46(60)23(7)68-37)72-36-15-31(45(59)22(6)67-36)71-34-13-28(53)43(57)20(4)65-34/h9,11,19-23,26-28,30-37,41-46,49-50,52-61H,10,12-16H2,1-8H3/t19-,20-,21-,22-,23-,26+,27-,28+,30-,31-,32-,33+,34+,35+,36+,37+,41+,42-,43-,44-,45+,46-,49+,50+/m1/s1 |
InChI Key |
SIAGEHVRBMLBNH-JWBJHLEKSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@@H]2O)C)O[C@@H]3C[C@@H](O[C@@H]([C@H]3O)C)O[C@H]4[C@@H](CC5=C(C4=O)C(=C6C(=C5)C=C(C(=C6O)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)[C@@H]([C@H](C(=O)C)O)OC)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3CC(OC(C3O)C)OC4C(CC5=C(C4=O)C(=C6C(=C5)C=C(C(=C6O)C)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)O)O)C(C(C(=O)C)O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


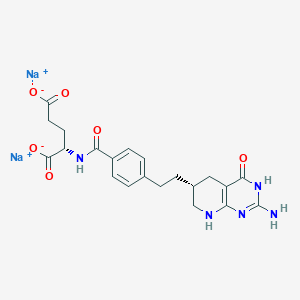
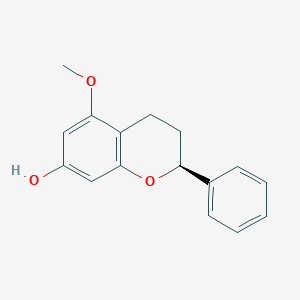

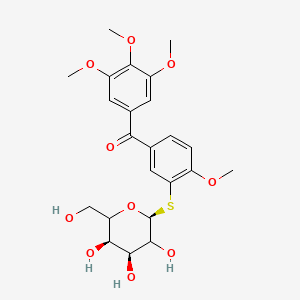




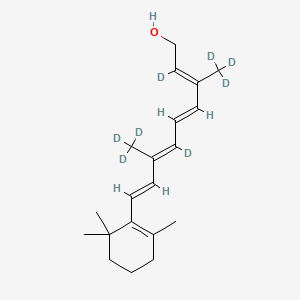
![[3,5 Diiodo-Tyr7] Peptide T](/img/structure/B12397621.png)

![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12397631.png)

